dimagnesium;pentane;dibromide

Description

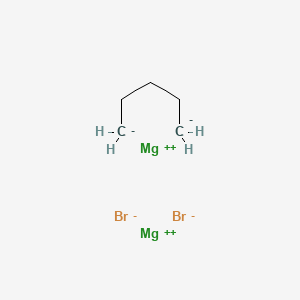

Dimagnesium pentane dibromide (BrMg-(CH₂)₅-MgBr) is a Grignard-type organometallic compound derived from 1,5-dibromopentane. Its structure features two magnesium atoms bonded to bromine and a pentane chain, forming a bimetallic reagent. This compound is primarily utilized in organic synthesis for constructing heterocyclic systems, such as phosphorinanes, via reactions with electrophiles like phosphorus sulfochloride (PSCl₂) or diphenylphosphine .

Properties

Molecular Formula |

C5H10Br2Mg2 |

|---|---|

Molecular Weight |

278.55 g/mol |

IUPAC Name |

dimagnesium;pentane;dibromide |

InChI |

InChI=1S/C5H10.2BrH.2Mg/c1-3-5-4-2;;;;/h1-5H2;2*1H;;/q-2;;;2*+2/p-2 |

InChI Key |

BHNGKNROBJWJDN-UHFFFAOYSA-L |

Canonical SMILES |

[CH2-]CCC[CH2-].[Mg+2].[Mg+2].[Br-].[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimagnesium;pentane;dibromide can be synthesized through the reaction of magnesium metal with 1,5-dibromopentane in the presence of anhydrous THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the magnesium from reacting with moisture or oxygen. The general reaction is as follows:

Mg+Br-(CH2)5-Br→Br-Mg-(CH2)5-Mg-Br

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where magnesium turnings are reacted with 1,5-dibromopentane in THF. The reaction mixture is stirred and heated to facilitate the formation of the Grignard reagent. The product is then purified through distillation or crystallization to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions

Dimagnesium;pentane;dibromide undergoes several types of chemical reactions, including:

Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

Substitution Reactions: It can replace halogens in organic molecules.

Coupling Reactions: It participates in coupling reactions to form larger carbon chains.

Common Reagents and Conditions

Common reagents used with this compound include aldehydes, ketones, and esters. The reactions are typically carried out in anhydrous conditions to prevent the Grignard reagent

Comparison with Similar Compounds

Key Characteristics :

- Molecular Formula : C₅H₁₀Mg₂Br₂

- Molecular Weight : ~278.42 g/mol (calculated).

- Reactivity : Acts as a nucleophile in C–P bond formation.

- Applications: Synthesis of organophosphorus compounds, catalytic intermediates, and coordination chemistry .

Comparison with Similar Compounds

Structural and Functional Analogues

1,5-Dibromopentane

Ethylene Dibromide (1,2-Dibromoethane)

- Molecular Formula : C₂H₄Br₂

- Molecular Weight : 187.86 g/mol.

- Key Properties : High water solubility (4,321 mg/L), volatile (vapor pressure: 1.47 kPa).

- Applications: Formerly used as a pesticide and gasoline additive; now restricted due to carcinogenicity .

Diquat Dibromide

- Molecular Formula : C₁₂H₁₂Br₂N₂ (cation) + 2Br⁻ (dibromide salt).

- Physical State : Pale yellow crystalline solid.

- Toxicity requires strict handling protocols .

1,10-Dibromodecane

2,3-Dibromopentane

- Molecular Formula : C₅H₁₀Br₂

- Isomerism : Structural isomer of 1,5-dibromopentane.

- Reactivity : Undergoes dehalogenation with zinc to yield pentane, highlighting positional halogen effects .

Reactivity Profiles

Table 1: Physical and Chemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.